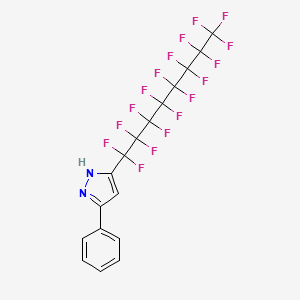

3-Perfluorooctyl-5-phenylpyrazole

Descripción

The study of perfluorinated pyrazoles represents a significant area of modern chemical research, combining the versatile pyrazole (B372694) scaffold with the profound effects of fluorine substitution. The incorporation of a perfluoroalkyl chain, such as a perfluorooctyl group, into a phenylpyrazole structure creates a molecule with distinct physicochemical properties. These properties are of considerable interest in various scientific and industrial fields, including materials science and agrochemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H7F17N2/c18-10(19,9-6-8(35-36-9)7-4-2-1-3-5-7)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h1-6H,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFBORNEMOAZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H7F17N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Perfluorooctyl 5 Phenylpyrazole and Analogous Perfluorinated Pyrazole Architectures

Strategies for Incorporating Perfluorooctyl and Other Perfluoroalkyl Moieties

The introduction of a perfluoroalkyl group is a critical step in the synthesis of these specialized pyrazoles. Various methods have been developed to achieve this, primarily focusing on the use of perfluoroalkylated precursors or direct perfluoroalkylation reactions.

Utilization of Perfluoroalkenylated Aldehydes as Precursors

A prominent strategy for synthesizing perfluoroalkylated pyrazoles involves the use of α-perfluoroalkenylated aldehydes. mdpi.comresearchgate.net These aldehydes serve as versatile building blocks that already contain the desired perfluoroalkyl group attached to a reactive enal system. A two-step process is commonly employed, beginning with the synthesis of the perfluoroalkylated enal itself. mdpi.comresearchgate.net

One effective method for generating these enals is through a photocatalytic process. mdpi.comresearchgate.net In this approach, aliphatic aldehydes are reacted with a perfluoroalkyl iodide in the presence of a photocatalyst and an organocatalyst, such as triphenylphosphine (B44618) and an imidazolidinone, respectively. mdpi.comresearchgate.netresearchgate.net The perfluoroalkyl radical, generated under blue light irradiation, attacks an enamine intermediate, which is formed from the aldehyde and the imidazolidinone. Subsequent hydrolysis and elimination of hydrogen fluoride (B91410) yield the α-perfluoroalkenylated aldehyde. mdpi.com This method is notable for its operational simplicity and avoidance of heavy metal waste. mdpi.comresearchgate.net

Radical-Mediated Perfluoroalkylation Approaches to Pyrazoles

Direct perfluoroalkylation of pyrazole (B372694) precursors or related olefinic compounds can also be achieved through radical-mediated reactions. These methods involve the generation of perfluoroalkyl radicals from suitable sources, which then add to a carbon-carbon double bond.

An example of this approach is the intermolecular radical addition of perfluoroalkyl radicals to alkenes in an aqueous medium. organic-chemistry.org In this system, the perfluoroalkyl radicals are generated from perfluoroalkyl iodides through the thermal decomposition of an initiator like 1,1′-azobis(cyclohexanecarbonitrile) (ACCN) or via dioxygen initiation. organic-chemistry.org These highly electrophilic radicals readily add to both electron-rich and electron-deficient alkenes. organic-chemistry.org The resulting perfluoroalkylated radical intermediate is then trapped by a hydrogen donor, such as tris(trimethylsilyl)silane, to afford the final product. organic-chemistry.org While this method has been demonstrated for the synthesis of perfluoroalkyl-substituted alkanes, the principles can be extended to the synthesis of precursors for perfluorinated pyrazoles.

Pyrazole Ring Formation via Cyclocondensation Reactions

Hydrazine-Mediated Cyclization of α-Perfluoroalkenylated Aldehydes

Once the α-perfluoroalkenylated aldehyde is obtained, the pyrazole ring can be readily formed through a condensation reaction with hydrazine (B178648). mdpi.comresearchgate.net This reaction is typically carried out by heating the aldehyde with hydrazine hydrate (B1144303) in a polar protic solvent like ethanol (B145695). mdpi.comresearchgate.net

The proposed mechanism for this cyclization involves an initial nucleophilic attack of hydrazine on the aldehyde's carbonyl group to form a hydrazone intermediate. mdpi.com This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the β-carbon of the double bond, which is activated by the electron-withdrawing perfluoroalkyl group. Subsequent elimination of water and hydrogen fluoride leads to the formation of the aromatic pyrazole ring. mdpi.com This method has been shown to be effective for a range of α-perfluoroalkenylated aldehydes, providing the corresponding 3-perfluoroalkyl-4-substituted pyrazoles in good yields. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Product | Yield |

| α-Perfluoroalkenylated Aldehyde | Hydrazine Hydrate | 3-Perfluoroalkyl-4-substituted Pyrazole | 64-84% researchgate.net |

| n-Octanal (to form enal first) | Hydrazine Hydrate | 4-Hexyl-3-perfluoropropyl-1H-pyrazole | 45% (two steps) mdpi.com |

[3+2] Cycloaddition Reactions in Perfluorinated Pyrazole Synthesis

[3+2] Cycloaddition reactions represent a powerful and convergent approach to constructing the pyrazole ring. researchgate.netnih.govacs.org This strategy involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). youtube.com

In the context of perfluorinated pyrazole synthesis, a common approach is the reaction of in situ generated nitrile imines with appropriate dipolarophiles. nih.govacs.org For instance, trifluoroacetonitrile (B1584977) imines, derived from corresponding hydrazonoyl bromides, can undergo a [3+2] cycloaddition with enones to produce trans-configured 5-acyl-pyrazolines with high regio- and diastereoselectivity. nih.gov These pyrazoline intermediates can then be aromatized to the corresponding pyrazoles. nih.gov

Another variation involves the one-pot [3+2] cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with styryl derivatives. acs.org This sequence, followed by isomerization and oxidation, provides a direct route to 5-aryl-3-trifluoromethylpyrazoles. The reaction demonstrates a broad substrate scope and proceeds under mild conditions. acs.org

Multicomponent Reaction Strategies for Pyrazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like substituted pyrazoles in a single synthetic operation. mdpi.combeilstein-journals.orgrsc.org These reactions involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants. nih.gov

Several MCR strategies have been developed for the synthesis of pyrazole derivatives. A common approach involves the condensation of a 1,3-dicarbonyl compound (or a precursor that generates it in situ), an aldehyde, and a hydrazine. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine, catalyzed by ytterbium perfluorooctanoate, can yield highly substituted pyrazoles. beilstein-journals.org

Furthermore, four-component reactions have been reported for the synthesis of complex pyrazole-fused heterocycles. mdpi.comrsc.orgnih.gov These often involve an aldehyde, malononitrile, a β-dicarbonyl compound, and hydrazine hydrate, frequently utilizing a catalyst to promote the cascade of reactions. mdpi.comnih.gov While not specifically detailing the synthesis of 3-perfluorooctyl-5-phenylpyrazole, these MCR strategies highlight the potential for the rapid assembly of diverse pyrazole scaffolds, which could be adapted for the inclusion of perfluoroalkyl groups.

| No. of Components | Reactants | Product Type |

| Three | Aldehyde, β-Ketoester, Hydrazine | Persubstituted Pyrazoles beilstein-journals.org |

| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Dihydropyrano[2,3-c]pyrazoles rsc.org |

| Five | 5-Methyl-1,3,4-thiadiazole-2-thiol, Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate | Substituted Pyrano[2,3-c]pyrazoles mdpi.com |

Advanced Synthetic Protocols for Perfluorinated Pyrazoles

The synthesis of pyrazoles bearing perfluorinated substituents, such as the this compound scaffold, has been significantly advanced by the advent of modern synthetic methodologies. These techniques offer improvements in efficiency, selectivity, and safety over classical methods. The incorporation of fluorine-containing groups is of high interest in medicinal chemistry, agrochemistry, and materials science due to the unique electronic properties they impart upon the parent molecule. acs.orgmdpi.com This section details sophisticated protocols including photoredox catalysis, continuous-flow synthesis, and metal-catalyzed reactions that are pivotal for constructing these complex fluorinated architectures.

Photoredox Catalysis in Fluorinated Pyrazole Synthesis

Visible-light photoredox catalysis has become a powerful strategy for the synthesis of fluorinated organic compounds due to its mild reaction conditions and high functional group tolerance. mdpi.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive intermediates, such as fluoroalkyl radicals, from stable precursors. acs.org These radicals can then be incorporated into various molecular scaffolds, including the pyrazole core.

The general approach for synthesizing fluorinated pyrazoles via photoredox catalysis often involves the generation of a perfluoroalkyl radical which then adds to a suitable pyrazole precursor or a substrate that is subsequently cyclized to form the pyrazole ring. mdpi.com For example, a common strategy involves the photocatalytic trifluoromethylation of arenes and heteroarenes using reagents like CF₃SO₂Cl. mdpi.comresearchgate.net The process is operationally simple and can be driven by household light bulbs in the presence of a suitable photocatalyst, such as [Ru(phen)₃]Cl₂. mdpi.com

Organic photocatalysts, such as 2,4,6-triphenylpyrrolium tetrafluoroborate (B81430) (TPT), have also been employed for the synthesis of azole arenes through a nucleophilic aromatic substitution (SɴAr) mechanism on unactivated fluoroarenes under mild conditions. rsc.org This approach is suitable for coupling pyrazole derivatives with fluorinated aromatic compounds. rsc.org The versatility of photoredox catalysis allows for a broad range of substrates, including those with sensitive functional groups like aldehydes, esters, and carbamates, to be used successfully. mdpi.com This divergent approach, controlled by tuning reaction parameters, enables the selective synthesis of diverse fluorine-containing products from common starting materials. acs.org

Table 1: Examples of Photoredox Catalysis in Fluorinated Compound Synthesis

| Photocatalyst | Fluorinating Agent | Substrate Type | Key Transformation | Reference |

| [Ru(phen)₃]Cl₂ | CF₃SO₂Cl | Arenes & Heteroarenes | Radical trifluoromethylation | mdpi.com |

| Ir(ppy)₃ | Togni Reagent | Aniline Derivatives | Trifluoromethylation | researchgate.net |

| 2,4,6-triphenylpyrrolium tetrafluoroborate (TPT) | Fluoroarenes | Pyrazole Derivatives | Nucleophilic Aromatic Substitution (SɴAr) | rsc.org |

| Not Specified | Chlorodifluoroacetic anhydride (B1165640) (CDFAA) | Alkenes | Synthesis of gem-difluoro compounds | acs.org |

Continuous-Flow Synthesis Techniques for Pyrazoles

Continuous-flow chemistry has emerged as a superior technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, scalability, and reaction efficiency. mdpi.com This methodology involves performing chemical reactions in a continuously flowing stream within a network of reactor coils. nih.gov This setup allows for precise control over reaction parameters such as temperature and pressure, enabling solvents to be heated above their atmospheric boiling points to enhance reaction kinetics. nih.gov

For the synthesis of fluorinated pyrazoles, continuous-flow techniques are especially advantageous for safely handling potentially hazardous intermediates, like diazoalkanes, by ensuring that only small quantities exist at any given time. nih.gov A modular, multi-step continuous-flow "assembly line" has been developed for the rapid and divergent synthesis of highly functionalized fluorinated pyrazoles. nih.gov In this system, fluorinated amines are passed through sequential reactor coils to mediate diazoalkane formation and subsequent [3+2] cycloaddition to generate the pyrazole core, which can then be further modified in downstream modules. nih.gov

This technology has been successfully applied to the synthesis of various 3,5-disubstituted pyrazoles. mdpi.comrsc.org One such approach involves the sequential copper-mediated alkyne homocoupling and a Cope-type hydroamination of the resulting 1,3-diynes with hydrazine in a flow system. rsc.org Another method facilitates the direct fluorination of diketones using fluorine gas, followed by condensation with hydrazine in a telescoped two-step flow process to produce 4-fluoropyrazole systems. tib.eu These methods provide rapid access to valuable pyrazole structures from readily available starting materials, often without the need to isolate intermediates. rsc.org

Table 2: Continuous-Flow Methodologies for Pyrazole Synthesis

| Reaction Type | Starting Materials | Key Features | Residence Time | Reference |

| [3+2] Cycloaddition | Fluorinated amines, Aryl alkynes | Telescoped, multi-module assembly line; catalyst-free cycloaddition at high temp. | 1–60 min per module | nih.gov |

| Alkyne Homocoupling / Hydroamination | Terminal alkynes, Hydrazine | Sequential one-flow process; no isolation of intermediates | Not specified | rsc.org |

| Knorr Cyclocondensation | Anilines | In situ diazotization for improved safety | Not specified | mdpi.com |

| Direct Fluorination / Condensation | Diketone, Fluorine gas, Hydrazine | Telescoped gas/liquid–liquid/liquid flow process | Not specified | tib.eu |

Metal-Catalyzed Methodologies for Perfluoroalkylated Pyrazoles

Metal-catalyzed reactions are fundamental to the synthesis of complex organic molecules, and perfluoroalkylated pyrazoles are no exception. Various transition metals play crucial roles in catalyzing key bond-forming reactions, enabling the construction and functionalization of the pyrazole ring with high selectivity.

Copper catalysis is particularly prominent in pyrazole synthesis. Silica-supported copper catalysts have been effectively used for the cycloaddition reaction of sydnones and terminal alkynes to produce 1,4-disubstituted pyrazoles. rsc.org This methodology has been successfully adapted to continuous-flow systems, demonstrating its scalability and robustness. rsc.org Furthermore, copper is often used in conjunction with photoredox catalysis. For instance, a Cu-CF₃ reagent, generated from CuSCN, CsF, and TMSCF₃, can be used with a ruthenium photocatalyst to achieve trifluoromethylation. researchgate.net

Other metals also find application. The regioselective C-acylation of pyrazolones can be achieved by forming a calcium complex of the pyrazolone (B3327878) prior to adding the acylating agent. rsc.org This strategy directs the acylation to the C4 position, preventing the otherwise favored O-acylation. rsc.org While not a direct perfluoroalkylation, this method is crucial for synthesizing precursors like 4-acyl-pyrazol-5-ones, which can be further elaborated. For example, several 4-aroyl chlorides, including 4-(4-trifluoromethylbenzoyl) chloride, have been used to create C-acylated pyrazolones that are valuable as precursors and extractants. rsc.org The synthesis of biologically active phenylpyrazole derivatives, such as the insecticide Nicoflurole, also relies on synthetic strategies that may involve metal-catalyzed cross-coupling reactions to construct the final architecture. sioc-journal.cn

Table 3: Metal-Catalyzed Reactions in Pyrazole Synthesis

| Metal/Catalyst | Reaction Type | Role of Metal | Substrates | Product Type | Reference |

| Silica-supported Copper | Cycloaddition | Catalyzes [3+2] cycloaddition | Sydnones, Terminal alkynes | 1,4-Disubstituted pyrazoles | rsc.org |

| Copper(I)/Ruthenium(II) | Photoredox Trifluoromethylation | Forms active Cu-CF₃ reagent | Thianthrenium salt, TMSCF₃ | Trifluoromethylated arenes | researchgate.net |

| Calcium Hydroxide | Regioselective C-acylation | Forms a complex to direct acylation to C4 | 3-Methyl-1-phenyl-pyrazol-5-one, Acyl chlorides | 4-Acyl-pyrazol-5-ones | rsc.org |

Mechanistic Investigations of Perfluorinated Pyrazole Synthesis

Elucidation of Reaction Pathways for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring in perfluorinated compounds is a subject of detailed mechanistic investigation. The primary methods involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative, or through cycloaddition reactions. The presence of a highly electron-withdrawing perfluoroalkyl group significantly influences the reactivity and the progression of these pathways.

Analysis of Nucleophilic Attack and Subsequent Ring Closure Mechanisms

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, involving the reaction of a 1,3-dicarbonyl compound with hydrazine. youtube.com For the synthesis of a compound like 3-perfluorooctyl-5-phenylpyrazole, the precursor would be a 1-phenyl-3-perfluorooctyl-1,3-dione. The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the dione.

The process typically proceeds through the following steps:

Initial Nucleophilic Attack: One nitrogen atom of the hydrazine attacks a carbonyl group. Given the strong electron-withdrawing nature of the perfluorooctyl group, the adjacent carbonyl carbon is highly electrophilic, making it a likely site for the initial attack.

Formation of Hydrazone Intermediate: This attack leads to the formation of a hydrazone intermediate after the elimination of a water molecule.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Dehydration and Aromatization: The resulting cyclic intermediate, a pyrazoline, undergoes dehydration to form the stable aromatic pyrazole ring. youtube.com

In some cases, particularly with fluorinated β-diketones, 5-hydroxy-5-trifluoromethylpyrazoline intermediates have been isolated, confirming the stepwise nature of the cyclization and dehydration process. mdpi.com The reaction of perfluoroalkylated enals with hydrazine also follows a pathway initiated by a double nucleophilic attack at the aldehyde and the conjugate position, leading to the heterocyclic ring. mdpi.com

A study on the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate (B1144303) identified two primary mechanistic routes, both initiated by the nucleophilic attack of a hydrazine nitrogen on a carbon atom of the substrate. researchgate.net The subsequent steps involve cyclization and elimination to yield the final pyrazole product.

| Mechanistic Step | Description | Key Intermediates | Supporting Evidence |

| Initial Attack | Nucleophilic attack of hydrazine on a carbonyl carbon. | Hydrazone | Isolation of pyrazoline intermediates mdpi.com |

| Ring Closure | Intramolecular nucleophilic attack by the second N atom. | Hydroxypyrazoline | Spectroscopic identification of intermediates mdpi.com |

| Aromatization | Elimination of water from the cyclic intermediate. | Pyrazole | Formation of the final stable aromatic product youtube.com |

Studies on Stepwise Cycloaddition Mechanisms

[3+2] Cycloaddition reactions represent a powerful and versatile alternative for constructing the pyrazole ring. organic-chemistry.org These reactions typically involve a 1,3-dipole reacting with a dipolarophile. In the context of perfluorinated pyrazoles, this often involves the reaction of a diazo compound with a fluorinated alkene or alkyne, or a nitrile imine with an appropriate alkene or alkyne. nih.govrsc.org

The synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through the Huisgen [3+2] cyclization of in-situ generated nitrile imines with a trisubstituted bromoalkene, which acts as an alkyne surrogate. nih.gov This reaction proceeds through a 5,5-disubstituted bromopyrazoline intermediate, which then undergoes dehydrobromination to aromatize into the pyrazole. nih.gov The stepwise nature of this cycloaddition mechanism is supported by stereochemical studies of the key pyrazolidine (B1218672) intermediates. organic-chemistry.org

Another prominent pathway is the reaction of β,γ-unsaturated hydrazones, which can be initiated by the formation of a hydrazonyl radical, followed by cyclization and cleavage of the C=C bond to form the pyrazole ring. organic-chemistry.org

| Cycloaddition Type | Reactants | Key Features | Reference |

| Nitrile Imine-Alkene | Nitrile imines and enaminones | High regioselectivity, base-promoted, eliminative cycloaddition (ENAC). nih.gov | nih.gov |

| Diazo-Alkyne | Diazo compounds and alkynes | Can be catalyst-free under thermal conditions; solvent-free options available. rsc.org | rsc.org |

| Hydrazone-Nitroolefin | N-arylhydrazones and nitroolefins | Stepwise mechanism proposed, base-mediated. organic-chemistry.org | organic-chemistry.org |

Identification of Key Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species. In perfluorinated pyrazole synthesis, several key intermediates have been identified.

Hydrazones and Enamines: In the condensation pathway, the initial reaction of hydrazine with a 1,3-dicarbonyl compound forms a hydrazone. youtube.com The reaction can also proceed via an enamine intermediate, which then cyclizes. youtube.com

Pyrazolines: 5-Hydroxypyrazolines are crucial intermediates in the Knorr synthesis, formed after the initial cyclization and before the final dehydration step. mdpi.com In cycloaddition reactions, substituted pyrazoline intermediates are formed, which then aromatize via elimination of a leaving group (e.g., HBr, HF, or H2O). mdpi.comnih.gov For instance, the reaction of trifluoroacetonitrile (B1584977) imines with enones leads to trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner. nih.gov

Nitrile Imines: These are highly reactive 1,3-dipoles generated in situ from precursors like hydrazonoyl halides. nih.gov Their transient nature makes them key to many [3+2] cycloaddition strategies.

Theoretical studies have also been employed to map the reaction coordinates and identify transition states. For the reaction of ethoxymethylenemalononitrile and hydrazine, calculations have been performed to determine the energies of intermediates and transition states for different reaction pathways in both the gas and solvent phases. researchgate.net These computational models help to rationalize the observed product distributions and reaction kinetics.

Regioselectivity and Stereoselectivity in Perfluoroalkylated Pyrazole Synthesis

The reaction between an unsymmetrical 1,3-dione and a substituted hydrazine can lead to two possible regioisomeric pyrazoles. The presence of a bulky and highly electron-withdrawing perfluoroalkyl group, such as perfluorooctyl, exerts a strong directing effect on the cyclization reaction.

For the reaction of a perfluoroalkyl-1,3-dione with phenylhydrazine, the initial nucleophilic attack of the substituted nitrogen (N1) of the hydrazine can occur at either of the two non-equivalent carbonyl carbons. The subsequent cyclization determines the final position of the substituents. Generally, the initial attack occurs at the more electrophilic carbonyl group, which is the one adjacent to the perfluoroalkyl chain. However, the use of different solvents can dramatically influence the regioselectivity. For example, in the synthesis of N-methylpyrazoles, switching from ethanol (B145695) to fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly improve the regioselectivity in favor of the 3-trifluoromethyl derivative. mdpi.com Similarly, using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), at room temperature also furnishes pyrazoles with high regioselectivity. organic-chemistry.org

[3+2] cycloaddition reactions often offer excellent control over regioselectivity. The reaction of nitrile imines with enaminones, for example, proceeds with high regioselectivity to yield 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The regiochemistry of these cycloadditions is often governed by the electronic properties of the interacting frontier molecular orbitals of the dipole and dipolarophile.

Stereoselectivity is also a key consideration, particularly in the formation of chiral pyrazoline intermediates from cycloaddition reactions. The diastereoselective [3+2] cycloaddition of trifluoroacetonitrile imines with chalcones has been shown to produce trans-configured 5-acyl-pyrazolines with complete diastereoselectivity. nih.gov

| Factor | Influence on Regioselectivity | Example |

| Solvent | Aprotic polar solvents and fluorinated alcohols can significantly increase regioselectivity. | Use of DMAc or HFIP favors one isomer over the other. mdpi.comorganic-chemistry.org |

| Substituents | Electron-withdrawing groups (e.g., perfluoroalkyl) direct the initial nucleophilic attack. | The carbonyl adjacent to the Rf group is more electrophilic. |

| Reaction Type | [3+2] cycloadditions often provide higher regioselectivity than condensation reactions. | Eliminative nitrilimine-alkene cycloaddition (ENAC) shows excellent regiocontrol. nih.gov |

Mechanistic Insights into Catalytic Processes in Fluorination

While direct fluorination of a pre-formed pyrazole ring is one method to introduce fluorine, it is more common to build the fluorinated pyrazole from fluorine-containing synthons. However, catalysis plays a crucial role in many synthetic steps, including the cyclization and functionalization processes.

Patents describe a catalytic process for preparing pyrazoles that involves the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds by reacting them with hydrogen in the presence of a hydrogenation catalyst and an acid (Brønsted or Lewis acid). google.comgoogle.com This represents a catalytic reductive cyclization pathway.

Copper-catalyzed reactions are also prominent. A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides an atom-economical and regioselective route to substituted pyrazoles, using Cu2O as the promoter and air as the oxidant. organic-chemistry.org Another copper-catalyzed three-component process uses β-dimethylamino vinyl ketones and aryl halides to produce N-substituted pyrazoles with high yields and regioselectivity. nih.gov

More recently, photoredox catalysis has emerged as a mild and efficient method. A visible-light-driven process using Ru(bpy)3(PF6)2 as the catalyst has been used for the regioselective synthesis of 1,4-disubstituted pyrazoles. nih.gov In another example, a photocatalytic method was used to synthesize α-perfluoroalkenylated aldehydes, which are key precursors for perfluoroalkylated pyrazoles. mdpi.com

Furthermore, protic pyrazole complexes themselves can act as catalysts in various transformations, such as transfer hydrogenation, highlighting the role of the pyrazole N-H group in metal-ligand cooperation during catalysis. mdpi.com

Advanced Derivatives and Structural Modifications of 3 Perfluorooctyl 5 Phenylpyrazole Analogues

Functionalization at Pyrazole (B372694) Nitrogen Atoms (N-Substitution)

The nitrogen atoms of the pyrazole ring are key sites for structural diversification. N-unsubstituted pyrazoles can act as versatile ligands, and their functionalization can significantly alter the compound's characteristics. mdpi.com The synthesis of N-substituted perfluoroalkylated pyrazoles can be achieved by using substituted hydrazines during the initial cyclization reaction.

For instance, the reaction of a precursor diketone with a substituted hydrazine (B178648), such as methylhydrazine, leads to the formation of N-methylated pyrazole derivatives. This reaction can result in the formation of two distinct regioisomers, as the substituent can be directed to either the N-1 or N-2 position of the pyrazole ring. The ratio of these isomers is influenced by steric and electronic factors of the reactants. nih.gov

Table 1: N-Substitution of a Perfluoroalkyl Pyrazole Analogue

| Precursor Hydrazine | Resulting N-Substituted Pyrazole | Regioisomers Formed |

|---|---|---|

| Hydrazine Hydrate (B1144303) | 4-Hexyl-3-(perfluoropropyl)-1H-pyrazole | Single Tautomer |

The data in this table is derived from a study on analogous perfluoroalkylated pyrazoles. nih.gov

Modifications of the Phenyl Substituent and Other Aryl/Alkyl Groups

Altering the phenyl group at the C-5 position or other substituents on the pyrazole ring is a common strategy to create a library of analogues. These modifications are typically achieved by employing variously substituted starting materials in the pyrazole synthesis. For example, using substituted phenylhydrazines or chalcones with different aromatic or aliphatic groups allows for the introduction of a wide range of functionalities onto the pyrazole core. nih.gov

Research has demonstrated the synthesis of pyrazole derivatives with diverse substituents on the phenyl ring, including alkyl and fluoro groups. mdpi.com These substitutions can influence the electronic properties and spatial arrangement of the molecule. The synthesis often involves the condensation of a β-diketone with an appropriately substituted hydrazine.

Table 2: Examples of Phenyl-Substituted Pyrazole Derivatives

| Phenyl Substituent | Resulting Compound Class | Synthetic Approach |

|---|---|---|

| 3,5-bis(trifluoromethyl)phenyl | 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles | Condensation of a diketone with 3,5-bis(trifluoromethyl)phenylhydrazine. mdpi.com |

| 4-Hydroxyphenyl | 4-(Pyrazol-3-yl-amino)phenols | Reaction of N-(4-hydroxyphenyl)acrylamides with hydrazine hydrate. nih.gov |

Introduction of Additional Perfluoroalkyl Chains onto the Pyrazole Core

The incorporation of more than one perfluoroalkyl chain onto the pyrazole scaffold can further enhance specific properties of the molecule. A key example is the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. mdpi.com In this case, the trifluoromethyl groups are not directly on the pyrazole ring but on a phenyl substituent. However, direct di-perfluoroalkylation of the pyrazole core is also a synthetic target.

The synthesis of such compounds can be accomplished by utilizing building blocks that already contain the desired perfluoroalkyl groups. For example, reacting a β-diketone bearing a 3,5-bis(trifluoromethyl)phenyl moiety with hydrazine or its derivatives yields the target pyrazole. mdpi.com This approach highlights the importance of precursor synthesis in achieving complex molecular architectures.

Table 3: Example of a Pyrazole with Multiple Perfluoroalkyl Groups

| Compound Name | Location of Perfluoroalkyl Groups |

|---|---|

| 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-1H-pyrazole | On the N-1 phenyl substituent |

Synthesis of Pyrazole-Fused Heterocycles Bearing Perfluorinated Moieties

Creating fused polycyclic systems that incorporate a perfluorinated pyrazole ring leads to novel heterocyclic structures with potentially unique properties. These fused systems are important in medicinal chemistry and materials science. rsc.orgmdpi.com

One established method involves the intramolecular cyclization of suitable precursors. For example, trifluoromethylated fused tricyclic pyrazoles can be synthesized from cyclic ketone-derived amines. rsc.org Another significant fused system is the pyrazolo[3,4-b]pyridine core, which can bear fluorine atoms. The synthesis of vericiguat, a drug containing a fluorinated 1H-pyrazolo[3,4-b]pyridine core, demonstrates a multi-step process starting from the formation of a pyrazole ring followed by the construction of the fused pyridine (B92270) ring. mdpi.com These synthetic routes often require careful control of reaction conditions to achieve the desired cyclization and regioselectivity.

Table 4: Examples of Pyrazole-Fused Heterocycles with Perfluorinated Groups

| Fused Heterocycle System | Perfluorinated Moiety | Synthetic Strategy |

|---|---|---|

| Trifluoromethylated Fused Tricyclic Pyrazoles | Trifluoromethyl (CF3) group | Intramolecular cyclization of cyclic ketone-derived amines. rsc.org |

| 1H-Pyrazolo[3,4-b]pyridine | Fluorine atom | Multi-step synthesis involving pyrazole formation followed by pyridine ring fusion. mdpi.com |

Theoretical and Computational Chemistry Studies of Perfluorinated Pyrazoles

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in modern chemistry for understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and predicting the reactivity of 3-Perfluorooctyl-5-phenylpyrazole.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic properties of organic molecules. For a compound like this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). These calculations provide insights into the molecule's stability, charge distribution, and the regions most susceptible to electrophilic or nucleophilic attack. While DFT studies have been conducted on various pyrazole (B372694) derivatives to understand their structure and reactivity, no such studies have been published specifically for this compound.

Prediction and Interpretation of Spectroscopic Parameters (e.g., IR, NMR)

Theoretical calculations are also crucial for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) spectrum of this compound. Similarly, theoretical calculations of nuclear magnetic shielding constants can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental spectral features. Unfortunately, no such theoretical spectroscopic data has been reported for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could provide detailed insights into its conformational flexibility, particularly concerning the long perfluorooctyl chain. Furthermore, these simulations can be used to study how the molecule interacts with other molecules, such as solvents or biological macromolecules. This information is critical for understanding its physical properties and potential applications. Research on other pyrazole-containing compounds has utilized MD simulations to explore their binding modes with biological targets. nih.gov However, no MD simulation studies have been published for this compound.

Reaction Mechanism Modeling and Energy Landscape Profiling

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. For this compound, this could involve studying its synthesis or its degradation pathways. By identifying transition states and calculating activation energies, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics. This knowledge is essential for optimizing reaction conditions and for predicting the stability of the compound. As with the other computational methods, there is currently no published research on the reaction mechanism modeling or energy landscape profiling of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Perfluorooctyl 5 Phenylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Perfluorooctyl-5-phenylpyrazole, offering insights into the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the phenyl and pyrazole (B372694) protons. The signals for the phenyl group typically appear as multiplets in the aromatic region. The proton on the pyrazole ring will also have a characteristic chemical shift. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all carbon atoms in the molecule. researchgate.net The chemical shifts of the carbons in the phenyl ring, the pyrazole ring, and the perfluorooctyl chain provide a complete carbon skeleton of the molecule. researchgate.netchemicalbook.com For instance, in related pyrazole structures, the carbon atoms of the pyrazole ring exhibit distinct signals that are sensitive to the nature and position of substituents. researchgate.netresearchgate.net

¹⁹F NMR: Given the perfluorooctyl chain, ¹⁹F NMR is an exceptionally powerful tool for characterizing this portion of the molecule. wikipedia.org Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, which allows for detailed analysis of the different fluorine environments along the perfluorooctyl chain. wikipedia.orghuji.ac.il The signals for the CF₃ and various CF₂ groups will appear at distinct chemical shifts, and their coupling patterns can provide further structural confirmation. colorado.edunih.gov The chemical shifts for organofluorine compounds typically range from -50 to -70 ppm for CF₃ groups and -200 to -220 ppm for CH₂F groups, though the specific values for the perfluorooctyl chain will be characteristic of that moiety. wikipedia.org

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.20-7.80 | m | Phenyl-H |

| ¹H | 6.50-6.80 | s | Pyrazole-H |

| ¹³C | 140-155 | s | Pyrazole-C (substituted) |

| ¹³C | 125-135 | d | Phenyl-C |

| ¹³C | 100-110 | d | Pyrazole-C (unsubstituted) |

| ¹⁹F | ~ -81 | t | -CF₃ |

| ¹⁹F | ~ -115 to -126 | m | -CF₂- (multiple) |

Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Information and Fragmentation Pathways (e.g., LC/MS, LC/MS/MS, Orbitrap)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) using high-resolution analyzers such as Orbitrap can provide highly accurate mass measurements, confirming the molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. nih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. This pattern provides valuable structural information by revealing how the molecule breaks apart. For pyrazole-containing compounds, common fragmentation pathways involve cleavage of the pyrazole ring and loss of substituents. researchgate.netmdpi.comresearchgate.net The presence of the perfluorooctyl chain will lead to characteristic fragment ions corresponding to the loss of fluorocarbon fragments.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are vital for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. researchgate.net A suitable reversed-phase column and a mobile phase, often a mixture of acetonitrile (B52724) and water, can effectively separate the target compound from any impurities. eurl-pesticides.euusda.gov The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): For volatile compounds, GC coupled with a mass spectrometer (GC/MS) is a powerful analytical tool. hpst.cznih.gov While the high molecular weight and polarity of this compound might present challenges for GC analysis, derivatization or the use of high-temperature columns could make it feasible. GC/MS provides both retention time data for separation and mass spectra for identification. hpst.cz

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV, MS | Purity assessment, quantification |

| GC | High-temperature capillary | Helium | MS (FID as alternative) | Separation and identification of volatile impurities |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum will show absorption bands corresponding to the vibrations of specific bonds within the molecule. vscht.cz

Key expected absorptions include:

C-H stretching: from the phenyl and pyrazole rings, typically in the 3000-3100 cm⁻¹ region. libretexts.org

C=C and C=N stretching: from the aromatic phenyl and pyrazole rings, in the 1400-1600 cm⁻¹ range. libretexts.org

C-F stretching: from the perfluorooctyl chain, which will show very strong and characteristic absorptions in the 1100-1300 cm⁻¹ region.

N-H stretching: if the pyrazole nitrogen is protonated, a broad band may be observed around 3200-3500 cm⁻¹. libretexts.org

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C=N (Pyrazole) | ~1500-1650 | Medium |

| C-F (Perfluoroalkyl) | 1100-1300 | Strong |

| N-H (Pyrazole) | 3200-3500 (if present) | Broad, Medium |

Applications of Perfluorinated Pyrazole Architectures in Catalysis and Advanced Materials Science

Integration into Advanced Functional Materials and Chemical Sensing Platforms.

Further research or de novo synthesis and characterization of 3-Perfluorooctyl-5-phenylpyrazole would be required to generate the data needed to populate the requested article.

Q & A

Q. What are the common synthetic routes for preparing 3-Perfluorooctyl-5-phenylpyrazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step processes, such as cyclocondensation reactions. For example, pyrazole derivatives are often synthesized via reactions between hydrazines and β-diketones or nitro-olefins under reflux conditions. Ethylene glycol or alcoholic media are common solvents, with reaction times ranging from 6–24 hours at 120°C . Key factors affecting yield include stoichiometric ratios, temperature control, and purification methods (e.g., recrystallization vs. column chromatography). Fedotov et al. (2023) emphasize the importance of optimizing fluorinated substituent incorporation using trifluoroacetyl intermediates to achieve high regioselectivity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Standard characterization techniques include:

- NMR spectroscopy : To confirm substituent positions and fluorinated group integration (e.g., NMR for perfluoroalkyl chains) .

- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

- HPLC or GC-MS : To assess purity and identify byproducts, particularly in reactions involving trifluoromethyl groups, which may generate regioisomers .

Q. How does the presence of the perfluorooctyl group influence the compound’s physicochemical properties?

The perfluorooctyl chain enhances hydrophobicity and thermal stability, as observed in similar pyrazole derivatives. Melting points typically exceed 150°C due to strong van der Waals interactions between fluorinated chains. The electron-withdrawing nature of fluorine atoms also increases electrophilicity at the pyrazole core, affecting reactivity in subsequent functionalization reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound analogs be addressed?

Regioselectivity issues arise due to competing nucleophilic attack sites during cyclization. Deng et al. (Scheme 46 in ) demonstrated that using nitro-olefins with electron-deficient aryl groups improves selectivity for the 5-position . Computational modeling (DFT) of transition states can guide solvent and catalyst selection, as shown in studies on trifluoromethylpyrazole synthesis . Additionally, orthogonal protecting groups for intermediates may reduce side reactions .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

Comparative studies on pyrazole derivatives () suggest that the perfluorooctyl chain enhances membrane permeability, while the phenyl group facilitates π-π stacking with aromatic residues in enzyme active sites. For example, 4-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-amine analogs inhibit COX-2 via competitive binding, with IC values < 10 µM . Molecular dynamics simulations are recommended to map binding interactions and guide structural optimization .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies often stem from variations in assay conditions (e.g., cell lines, solvent carriers). A meta-analysis approach, as outlined in , involves:

- Normalizing data to controls (e.g., % inhibition relative to baseline).

- Validating results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

- Applying statistical models (ANOVA with post-hoc tests) to account for batch effects .

Q. What experimental designs are optimal for optimizing the synthesis of this compound derivatives?

Factorial design ( ) is highly effective for evaluating multiple variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2 factorial design can identify interactions between reaction time, reagent equivalents, and solvent type. Response surface methodology (RSM) further refines conditions to maximize yield and purity .

Q. How can computational chemistry enhance the study of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, while molecular docking (e.g., AutoDock Vina) screens potential biological targets. Studies on similar compounds ( ) show that fluorine substitution alters HOMO-LUMO gaps, influencing redox behavior and stability under physiological conditions .

Methodological Guidance

Q. What strategies are recommended for scaling up laboratory-scale synthesis without compromising yield?

Key considerations include:

- Switching from batch to flow chemistry to improve heat transfer and mixing efficiency.

- Replacing hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).

- Implementing in-line purification (e.g., continuous extraction) to reduce downstream losses .

Q. How should researchers integrate theoretical frameworks into studies on this compound?

As per , link experimental findings to established theories (e.g., Hammett substituent constants for electronic effects of fluorine). For biological studies, anchor hypotheses to receptor-ligand interaction models (e.g., lock-and-key vs. induced-fit mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.